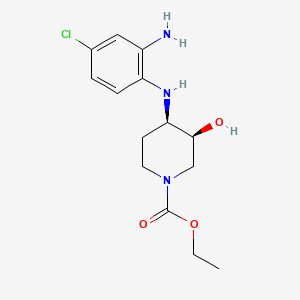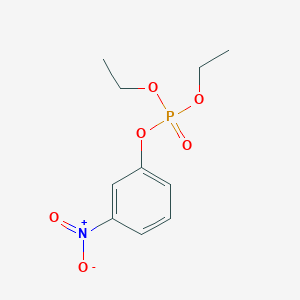
Diethyl 3-nitrophenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-nitrophenyl phosphate is an organophosphorus compound with the molecular formula C₁₀H₁₄NO₆P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphate group attached to a 3-nitrophenyl ring, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-nitrophenyl phosphate can be synthesized through the reaction of diethyl phosphorochloridate with 3-nitrophenol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-nitrophenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of 3-nitrophenol and diethyl phosphate.
Substitution: It can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions.
Substitution: Requires nucleophiles such as amines or thiols.
Reduction: Commonly uses hydrogen gas with a palladium catalyst.
Major Products
Hydrolysis: Produces 3-nitrophenol and diethyl phosphate.
Substitution: Yields various substituted phenyl phosphates.
Reduction: Forms diethyl 3-aminophenyl phosphate.
Scientific Research Applications
Diethyl 3-nitrophenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Employed in enzyme inhibition studies, particularly for enzymes that interact with phosphate esters.
Medicine: Investigated for its potential use in drug development, especially in designing enzyme inhibitors.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of diethyl 3-nitrophenyl phosphate involves its interaction with enzymes that have active sites for phosphate esters. The compound acts as an inhibitor by binding to the enzyme’s active site, preventing the enzyme from catalyzing its natural substrate. This inhibition can be reversible or irreversible, depending on the specific enzyme and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-nitrophenyl phosphate: Similar in structure but with the nitro group at the 4-position.
Diethyl 2-nitrophenyl phosphate: Has the nitro group at the 2-position.
Paraoxon: A well-known organophosphorus compound with similar inhibitory properties.
Uniqueness
Diethyl 3-nitrophenyl phosphate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with enzymes. This positional difference can lead to variations in the compound’s inhibitory strength and specificity compared to its isomers.
Properties
CAS No. |
4532-06-3 |
|---|---|
Molecular Formula |
C10H14NO6P |
Molecular Weight |
275.19 g/mol |
IUPAC Name |
diethyl (3-nitrophenyl) phosphate |
InChI |
InChI=1S/C10H14NO6P/c1-3-15-18(14,16-4-2)17-10-7-5-6-9(8-10)11(12)13/h5-8H,3-4H2,1-2H3 |
InChI Key |
VXPBWHFHOQMMHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



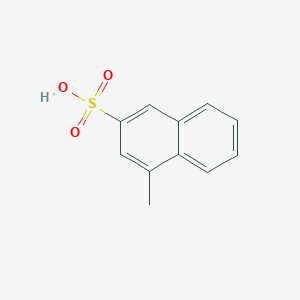
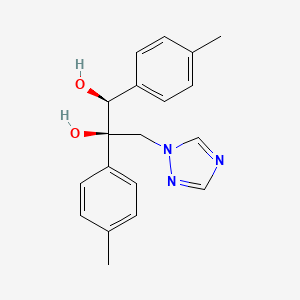
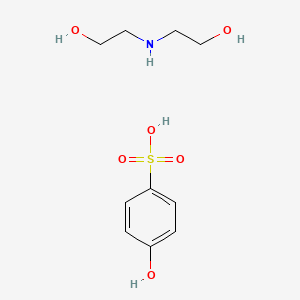
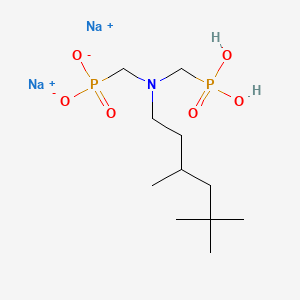

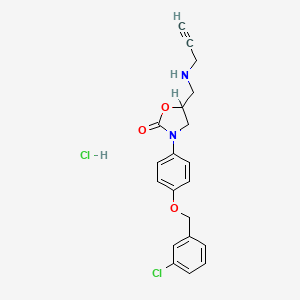
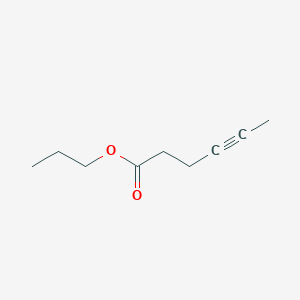
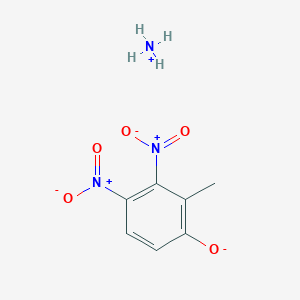
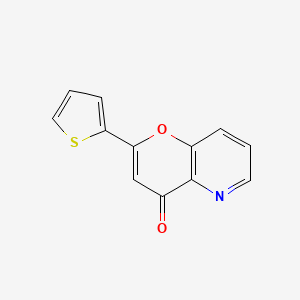
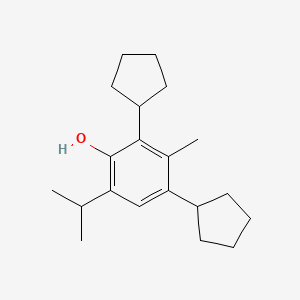
![2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12692946.png)
